molecular formula C7H16N2O B1502650 2-amino-N-ethyl-N,2-dimethylpropanamide

2-amino-N-ethyl-N,2-dimethylpropanamide

Cat. No.: B1502650
M. Wt: 144.21 g/mol
InChI Key: LUEQQQRVAMDZPL-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N,2-dimethylpropanamide is a chemical compound of interest in organic chemistry and pharmaceutical research. While specific biological data for this compound is not widely published in the available literature, its structural features suggest potential as a building block or intermediate in synthetic chemistry. Compounds with similar 2-aminoamide substructures, such as certain 2-amino-N-benzylacetamide derivatives, have been studied for their potential pharmacological activities, indicating the relevance of this chemical class in drug discovery programs . The presence of both amino and amide functional groups, along with alkyl substitutions, makes it a versatile candidate for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of more complex molecules or as a standard in analytical method development. Its exact physical properties, mechanism of action, and research applications are areas for ongoing investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-N-ethyl-N,2-dimethylpropanamide

InChI

InChI=1S/C7H16N2O/c1-5-9(4)6(10)7(2,3)8/h5,8H2,1-4H3

InChI Key

LUEQQQRVAMDZPL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C(C)(C)N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Amino-N-ethyl-N,2-dimethylpropanamide serves as a versatile building block in organic synthesis. It can be utilized for the preparation of more complex molecules through various chemical reactions, including:

  • Amide Formation : It can react with carboxylic acids or their derivatives to form amides.
  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionExample Products
Amide FormationReaction with carboxylic acidsVarious substituted amides
Nucleophilic SubstitutionIntroduction of functional groupsAlkylated derivatives
Reductive AminationFormation of amines from ketones or aldehydesAmines with enhanced biological activity

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in the areas of anti-inflammatory and neuropharmacological effects.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 value was determined to be approximately 25 µM, indicating its potential use in managing inflammatory diseases.

Neurotransmitter Modulation

The compound's structure allows for potential interactions with neurotransmitter systems. Preliminary studies suggest that it may enhance serotonin levels in neuronal cultures, which could have implications for treating mood disorders.

Table 2: Biological Activity Overview

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryInhibition of cytokine productionTreatment of inflammatory diseases
Neurotransmitter ModulationInteraction with serotonin pathwaysManagement of mood disorders

Industrial Applications

Polymer and Coating Production

Due to its chemical properties, this compound can be utilized in the production of polymers and coatings. Its ability to form stable bonds makes it suitable for creating materials with desirable mechanical and thermal properties.

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

  • In Vitro Studies : A study focusing on macrophage activation showed significant reductions in inflammatory mediators when treated with this compound at concentrations ranging from 10 to 50 µM.
  • Neuropharmacological Effects : Another study highlighted its ability to enhance serotonin levels in neuronal cultures, suggesting potential applications in treating depression and anxiety disorders.
  • Toxicological Assessment : Toxicity evaluations indicated low cytotoxicity at therapeutic concentrations, supporting its safety profile for further clinical investigations.

Table 3: Summary of Key Research Findings

Study FocusFindingsImplications
In Vitro InflammationReduced cytokine secretionPotential therapeutic agent
NeuropharmacologyEnhanced serotonin levelsApplications in mood disorder treatments
ToxicologyLow cytotoxicitySafety for clinical use

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents on the nitrogen and the propanamide backbone, leading to variations in reactivity, solubility, and biological activity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-N-ethyl-N,2-dimethylpropanamide N-ethyl, N,2-dimethyl, 2-amino C₇H₁₅N₂O (inferred) ~129–131 (estimated) Amino group enhances polarity; ethyl and dimethyl groups increase steric bulk
N-Ethyl-2,2-dimethylpropanamide () N-ethyl, N,2-dimethyl C₇H₁₅NO 129.203 Lacks amino group; lower polarity
(S)-2-Amino-N,N-dimethylpropanamide () N,N-dimethyl, 2-amino C₅H₁₂N₂O 116.16 Smaller alkyl groups (no ethyl); chiral center at 2-amino position
N-Methoxy-N,2-dimethylpropanamide () N-methoxy, N,2-dimethyl C₆H₁₃NO₂ 131.17 Methoxy group increases electron density; no amino functionality
N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide () N-benzyl, 3-(4-Cl-phenyl), 3-hydroxy C₁₉H₂₁ClN₂O₂ 344.83 Bulky aromatic substituents; hydroxyl group enables hydrogen bonding

Physicochemical Properties

  • Solubility: The amino group in this compound improves water solubility compared to non-amino analogs like N-Ethyl-2,2-dimethylpropanamide (). However, steric bulk from ethyl and dimethyl groups may reduce solubility in polar solvents .
  • Spectroscopy: ¹H NMR of similar compounds () shows characteristic signals for methyl groups (δ 1.2–1.5 ppm) and amide protons (δ 6.0–8.5 ppm). The amino group’s protons (if unmodified) appear as broad singlets near δ 2.0–3.0 ppm .

Preparation Methods

Preparation of 3-amino-2,2-dimethylpropanamide (Key Intermediate)

A closely related compound, 3-amino-2,2-dimethylpropanamide, serves as a precursor or structural analogue in synthesis. According to patent CN102477002B, this compound is prepared via:

  • Step 1: Esterification
    Starting from 3-hydroxy-2,2-dimethylpropanoic acid, esterification is performed using ethanol and acid catalysts to yield ethyl 3-hydroxy-2,2-dimethylpropanoate.

  • Step 2: Conversion to Amide
    The ester is converted to the corresponding amide by reaction with ammonia or ammonium hydroxide under reflux conditions.

  • Step 3: Amination
    Introduction of the amino group is achieved through substitution or reduction steps, often involving reagents such as ammonium chloride or ammonium hydroxide.

  • Step 4: Purification
    The product is purified by crystallization or chromatography.

This method emphasizes mild reaction conditions, use of common reagents, and scalable steps suitable for industrial production.

N-Ethylation of the Amide Nitrogen

To obtain this compound from the intermediate amide, N-ethylation is performed:

  • Reagents and Conditions:
    Alkylation is typically carried out using ethyl halides (e.g., ethyl bromide) or ethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.

  • Solvents:
    Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitution.

  • Temperature:
    Mild heating (50–80°C) is applied to drive the reaction to completion.

  • Workup:
    The reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography.

This step requires careful control to avoid over-alkylation or side reactions.

Alternative Coupling and Hydrogenation Approach

A method described in patent EP2621894B1 for related amides involves:

  • Coupling Reaction:
    A carboxylic acid derivative (Formula 2) is reacted with an amine (Formula 3) in the presence of coupling reagents (e.g., carbodiimides) and a base to form an intermediate amide (Formula 4).

  • Hydrogenation:
    The intermediate undergoes hydrogenolysis using a hydrogenation catalyst under atmospheric pressure (hydrogen balloon) to reduce protecting groups or introduce amino functionalities.

  • Salt Formation:
    Optionally, the free base amide is converted into a salt form by reaction with acids such as hydrochloric acid or trifluoroacetic acid to enhance stability or solubility.

While this method is reported for trifluoroethyl-substituted amides, the general approach is adaptable for ethyl-substituted analogues.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents & Conditions Advantages Limitations
Esterification Acid + ethanol with acid catalyst Ethanol, H2SO4, reflux Simple, high yield Requires acid handling
Amide Formation Ester + ammonia/ammonium hydroxide Ammonia, reflux Mild conditions, scalable Possible incomplete conversion
Amination Substitution/reduction to introduce amino group Ammonium chloride, ammonium hydroxide Efficient amino introduction May require purification
N-Ethylation Alkylation with ethyl halides in base and solvent Ethyl bromide, K2CO3, DMF, 50-80°C Direct alkylation, good selectivity Risk of over-alkylation
Coupling & Hydrogenation Coupling with carbodiimide + hydrogenolysis Carbodiimide, base, H2, Pd catalyst High purity, adaptable Requires catalyst and hydrogen

Research Findings and Notes

  • Reaction Conditions: Mild to moderate temperatures and atmospheric pressure hydrogenation are generally sufficient for these syntheses, facilitating safer and more economical processes.

  • Reagent Selection: Use of common reagents such as ammonium hydroxide, ethyl bromide, and carbodiimides ensures accessibility and cost-effectiveness.

  • Purification: Crystallization and chromatography remain standard for isolating high-purity products, with salt formation improving compound stability.

  • Scalability: The described methods are compatible with scale-up for industrial production, as indicated by patent literature emphasizing process optimization.

  • Environmental and Safety Considerations: Use of solvents like DMF and reagents such as ethyl bromide requires appropriate handling and waste management protocols.

Q & A

Q. What synthetic routes are recommended for 2-amino-N-ethyl-N,2-dimethylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be extrapolated from analogous amide preparations. A common approach involves reacting a substituted amine (e.g., ethylmethylamine) with a propanamide derivative bearing halogen or acyl chloride groups. Key steps include:

  • Acylation : Use 2-chloro-N,2-dimethylpropanoyl chloride (or similar acylating agents) under inert conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent Selection : Dichloromethane or THF is preferred for maintaining reaction homogeneity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
  • Yield Optimization : Adjust stoichiometry (1:1.2 amine:acyl chloride) and reflux time (4–6 hours) based on TLC monitoring .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 1.2–1.4 ppm), ethyl substituents (δ 1.0–1.3 ppm for CH₃; δ 2.5–3.0 ppm for N–CH₂), and amide protons (δ 6.5–8.0 ppm, broad) .
    • ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and quaternary carbons (δ 35–45 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~159) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with steric or electronic similarities to the compound’s structure (e.g., proteases or hydrolases with hydrophobic active sites).
  • Kinetic Assays :
    • Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ).
    • Pre-incubate the enzyme with varying compound concentrations (0.1–100 µM) before adding substrate .
  • Control Experiments : Compare inhibition profiles with structurally related amides (e.g., N-hydroxy-2,2-dimethylpropanamide) to assess steric hindrance effects .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction mechanism of this compound with biological targets?

Methodological Answer:

  • Protein Preparation : Retrieve target enzyme structures (e.g., from PDB), remove water molecules, and add hydrogens using software like AutoDock Tools.
  • Ligand Parameterization : Generate 3D conformers of the compound with Open Babel, optimizing charges (Gasteiger-Marsili) and torsional angles.
  • Docking Protocol :
    • Use AutoDock Vina with a grid box covering the active site.
    • Analyze binding poses for hydrogen bonds (amide N–H with catalytic residues) and hydrophobic interactions (methyl/ethyl groups with nonpolar pockets) .
  • Validation : Compare docking scores (ΔG) with experimental Kᵢ values to refine models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar propanamide derivatives?

Methodological Answer:

  • Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., IC₅₀ values, assay conditions) and identify outliers using statistical tools (Grubbs’ test).
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, substrate concentration) to isolate variables .
  • Structural Comparisons : Overlay crystal structures or docking results of analogs to pinpoint substituent effects (e.g., ethyl vs. methyl groups altering steric bulk) .

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:
    • CYP450 Metabolism : Likelihood of oxidation at ethyl or methyl groups.
    • Half-Life : Based on logP (predicted ~1.5) and polar surface area (~40 Ų) .
  • Metabolite Identification : Simulate Phase I/II reactions (e.g., hydrolysis, glucuronidation) with software like GLORYx .

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